An In-depth Technical Guide to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
An In-depth Technical Guide to 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential reactivity of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. This molecule is of significant interest to the medicinal chemistry community due to its unique combination of a reactive 2-fluoropyridine moiety and a structurally rigid cyclopropane ring, features that are highly sought after in modern drug design. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the handling, synthesis, and potential applications of this compound.
Introduction: The Strategic Value of Fluorinated Cyclopropylpyridines in Medicinal Chemistry
The incorporation of strained ring systems and fluorine atoms into molecular scaffolds is a well-established strategy in contemporary drug discovery. The cyclopropane ring, as a bioisostere of a gem-dimethyl group or an alkene, imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding interactions.
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a heterocyclic building block that synergistically combines these advantageous features. The 2-fluoropyridine core is a versatile handle for synthetic elaboration, particularly through nucleophilic aromatic substitution (SNAr) reactions, while the cyclopropane-1-carbonitrile unit provides a three-dimensional structural element. This guide will delve into the known and predicted chemical characteristics of this compound, providing a foundation for its application in research and development.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1427014-16-1 | [1][2] |
| Molecular Formula | C9H7FN2 | [1][2] |
| Molecular Weight | 162.16 g/mol | [2] |
| IUPAC Name | 1-(2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile | [1] |
| SMILES | N#CC1(C2=CC=CN=C2F)CC1 | [2] |
| Purity | Typically >98% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Proposed Synthesis Pathway
While a specific, peer-reviewed synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile has not been detailed in the available literature, a highly plausible synthetic route can be proposed based on established methodologies for the synthesis of analogous aryl cyclopropane carbonitriles.[4] The proposed pathway involves the cyclopropanation of a 2-(2-fluoropyridin-3-yl)acetonitrile precursor.
Proposed Synthetic Scheme
The proposed two-step synthesis commences with the preparation of the key intermediate, 2-(2-fluoropyridin-3-yl)acetonitrile, followed by a phase-transfer-catalyzed cyclopropanation.
Caption: Proposed synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(2-Fluoropyridin-3-yl)acetonitrile (Intermediate)
This step is a standard nucleophilic substitution to introduce the nitrile functionality.
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To a solution of 2-fluoro-3-(bromomethyl)pyridine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) in a slight molar excess.
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Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-fluoropyridin-3-yl)acetonitrile.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
This step utilizes a phase-transfer-catalyzed cyclopropanation, a method proven effective for similar transformations.[4]
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In a round-bottom flask, combine 2-(2-fluoropyridin-3-yl)acetonitrile, 1,2-dibromoethane (in slight excess), and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB).
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Add a concentrated aqueous solution of sodium hydroxide (NaOH).
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Heat the biphasic mixture to approximately 60°C with vigorous stirring.
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Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically complete within 4-6 hours.[4]
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After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo.
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The resulting crude product can be purified by silica gel column chromatography to afford the final product, 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile.
Predicted Reactivity and Mechanistic Considerations
The chemical reactivity of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is expected to be dominated by the 2-fluoropyridine moiety.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic displacement. This is due to the strong electron-withdrawing inductive effect of the fluorine atom and the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituent.
Caption: Generalized SNAr pathway for 2-fluoropyridines.
This high reactivity makes 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile an excellent precursor for introducing a wide variety of functional groups at the 2-position of the pyridine ring, including amines, alcohols, and thiols.
Hydrolysis of the Nitrile Group
The carbonitrile functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. These derivatives can then be used in a variety of coupling reactions to further elaborate the molecular structure.
Predicted Spectral Properties
While experimental spectral data is not publicly available, the expected NMR and IR spectral features can be predicted based on the molecular structure.
1H NMR:
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Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic pyridine coupling patterns. The proton at C6 will likely be the most downfield.
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Cyclopropane Protons: Two multiplets in the aliphatic region (δ 1.0-2.0 ppm), corresponding to the diastereotopic methylene protons of the cyclopropane ring.
13C NMR:
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Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant.
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Nitrile Carbon: A signal around δ 120 ppm.
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Cyclopropane Carbons: Signals in the upfield region (δ 10-30 ppm).
IR Spectroscopy:
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C≡N stretch: A sharp absorption band around 2240 cm-1.
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C-F stretch: A strong absorption in the region of 1200-1000 cm-1.
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Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm-1 region.
Applications in Drug Discovery and Development
The unique structural features of 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile make it a highly attractive building block for the synthesis of novel pharmaceutical agents. Its utility lies in its ability to serve as a versatile platform for generating libraries of compounds with diverse functionalities at the 2-position of the pyridine ring, while maintaining the rigid cyclopropane core. This allows for systematic exploration of the structure-activity relationship (SAR) in drug discovery programs targeting a wide range of therapeutic areas.
Conclusion
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile is a promising building block for medicinal chemistry and drug discovery. While detailed experimental data on its synthesis and properties are not yet widely published, this guide provides a solid foundation for its use in the laboratory based on well-established chemical principles and analogous reactions. Its inherent reactivity and unique structural motifs position it as a valuable tool for the development of next-generation therapeutics.
References
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1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile. American Elements. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1427014-16-1|1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile [cymitquimica.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
